molecular formula C11H13N3O B1595169 2-(Morpholin-4-yl)-2-(pyridin-2-yl)acetonitrile CAS No. 53813-00-6

2-(Morpholin-4-yl)-2-(pyridin-2-yl)acetonitrile

Cat. No.: B1595169
CAS No.: 53813-00-6
M. Wt: 203.24 g/mol
InChI Key: OJMXBAFOIQQMMJ-UHFFFAOYSA-N
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Description

2-(Morpholin-4-yl)-2-(pyridin-2-yl)acetonitrile is an organic compound that features both a morpholine ring and a pyridine ring. These functional groups are known for their versatility in chemical reactions and their presence in various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Morpholin-4-yl)-2-(pyridin-2-yl)acetonitrile typically involves the reaction of a pyridine derivative with a morpholine derivative under specific conditions. One common method is the nucleophilic substitution reaction where a halogenated pyridine reacts with morpholine in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions on the pyridine ring.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: May serve as a building block for biologically active compounds.

    Medicine: Potential use in the development of pharmaceuticals due to its structural features.

    Industry: Could be used in the production of agrochemicals or other industrial chemicals.

Mechanism of Action

The mechanism of action for compounds like 2-(Morpholin-4-yl)-2-(pyridin-2-yl)acetonitrile would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The morpholine ring can enhance the compound’s ability to cross cell membranes, while the pyridine ring can participate in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(Morpholin-4-yl)acetonitrile: Lacks the pyridine ring, which may reduce its versatility in chemical reactions.

    2-(Pyridin-2-yl)acetonitrile: Lacks the morpholine ring, potentially affecting its biological activity and solubility.

Uniqueness

2-(Morpholin-4-yl)-2-(pyridin-2-yl)acetonitrile is unique due to the presence of both morpholine and pyridine rings, which confer a combination of chemical reactivity and biological activity that is not found in simpler analogs.

Properties

IUPAC Name

2-morpholin-4-yl-2-pyridin-2-ylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c12-9-11(10-3-1-2-4-13-10)14-5-7-15-8-6-14/h1-4,11H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJMXBAFOIQQMMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(C#N)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70308722
Record name F2189-0015
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70308722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53813-00-6
Record name NSC208416
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208416
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name F2189-0015
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70308722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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